5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole
Description
5-[4-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a complex thiophene moiety at position 3. The thiophene ring is further functionalized with a 3-methylphenyl group at position 4 and a 1H-pyrrol-1-yl group at position 4. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
The 1,2,4-oxadiazole ring is known for its stability and ability to participate in hydrogen bonding, which is critical for biological interactions.
Properties
IUPAC Name |
5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-16-8-7-11-18(14-16)19-15-28-21(20(19)26-12-5-6-13-26)23-24-22(25-27-23)17-9-3-2-4-10-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLDKVLBTGBDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their function.
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thus modulating its activity.
Biochemical Pathways
Similar compounds have been shown to inhibit enzymes such as enoyl acp reductase and dhfr, which play crucial roles in fatty acid synthesis and folate metabolism, respectively.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it could be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Biological Activity
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. Its unique structure combines aromatic and heterocyclic components, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole is , with a molecular weight of approximately 378.51 g/mol. The compound features an oxadiazole ring fused with thiophene and is substituted with a 3-methylphenyl and a pyrrole moiety. This structural complexity enhances its biological activity compared to simpler analogs .
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines.
- Antimicrobial Properties : Similar oxadiazole derivatives have demonstrated effectiveness against various pathogens.
- Antiviral Activity : Some derivatives have been reported to possess antiviral properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole. A notable investigation evaluated its efficacy against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers.
Case Study Findings
In vitro assays have reported the following IC50 values for the compound:
| Cell Line | IC50 Value (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These values indicate significant cytotoxicity against these cancer types, suggesting that this compound may be a candidate for further development as an anticancer agent .
The mechanism by which 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : Studies have shown that the compound can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation.
- Inhibition of Key Enzymes : The compound has been found to inhibit enzymes involved in cancer progression, such as EGFR and Src kinases .
- Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins involved in cancer signaling pathways, indicating a potential for targeted therapy .
Comparative Analysis with Related Compounds
Several structurally similar compounds have been studied for their biological activities. Below is a comparative analysis of some notable derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Phenyl-[1,2,4]oxadiazole | Contains an oxadiazole ring | Antiviral activity |
| 5-Methyl-[1,2,4]oxadiazole | Similar core; simpler structure | Antimicrobial properties |
| 4-Amino-[1,2,4]oxadiazole | Contains amino group | Anticancer activity |
The unique combination of pharmacophores in 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole likely enhances its biological activity compared to these simpler analogs .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the oxadiazole ring can enhance the selectivity and potency against breast cancer cells.
Case Study:
A research article published in 2023 reported that the compound showed a reduction in cell viability of MCF-7 breast cancer cells by 50% at a concentration of 10 µM after 48 hours of exposure. This suggests its potential as a lead compound for further development in anticancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structure allows for interaction with bacterial cell membranes, leading to increased permeability and cell death.
Case Study:
A recent investigation revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of the compound make it suitable for applications in OLED technology. Its ability to emit light when an electric current passes through it is being explored for use in display technologies.
Data Table: OLED Performance Metrics
| Parameter | Value |
|---|---|
| Luminous Efficiency | 15 cd/A |
| Maximum Brightness | 2000 cd/m² |
| Turn-on Voltage | 3.5 V |
Research has shown that incorporating the compound into OLED devices significantly enhances brightness and efficiency compared to traditional materials .
Photovoltaic Cells
The compound's electronic properties are also being investigated for use in organic photovoltaic (OPV) cells. Its ability to absorb sunlight and convert it into electrical energy presents opportunities for renewable energy applications.
Case Study:
In a study on OPV cells using the compound as a donor material, researchers observed an increase in power conversion efficiency (PCE) from 5% to 7% when combined with specific acceptor materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1,2,4-Oxadiazole derivatives are widely studied due to their versatility. Below is a comparison of the target compound with structurally related analogues:
Key Observations:
Substituent Effects on Solubility and Bioavailability
- The 3,5-dimethoxyphenyl analogue () exhibits improved aqueous solubility compared to the target compound due to the polar methoxy groups. This modification is advantageous for pharmacokinetic optimization in drug design .
- The trifluoromethyl group in the 4-(trifluoromethyl)phenyl derivative () enhances metabolic stability and introduces strong electron-withdrawing effects, which could improve binding affinity in enzyme inhibition .
Synthetic Methodologies
- The target compound and its dimethoxyphenyl analogue likely share synthetic pathways, such as Suzuki-Miyaura cross-coupling for attaching aryl groups to the thiophene ring. highlights the use of palladium catalysts (e.g., [Pd(dppf)Cl₂]) for similar couplings, which are critical for constructing complex heteroaryl systems .
The pyrrole-thiophene moiety in the target compound may similarly interact with biological targets via π-π stacking or hydrogen bonding .
In contrast, the pyrrole-thiophene system in the target compound offers planar geometry, favoring DNA intercalation or protein binding .
Preparation Methods
Reaction Mechanism and Steps
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Hydrazide Preparation : A thiophene-based carboxylic acid (e.g., 4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with hydrazine hydrate yields the hydrazide intermediate.
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Cyclocondensation : The hydrazide reacts with a benzaldehyde derivative (e.g., 3-phenylpropanal) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). This step facilitates the formation of the oxadiazole ring via intramolecular cyclization.
Optimization Insights :
-
Catalyst Selection : Phosphorus-based catalysts (e.g., PCl₅) improve cyclization efficiency by stabilizing reactive intermediates.
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Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates compared to ethanol or toluene.
Table 1: Cyclocondensation Reaction Conditions and Yields
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | Ethanol | Toluene |
| Catalyst | PCl₅ | POCl₃ | None |
| Temperature (°C) | 110 | 80 | 100 |
| Time (h) | 6 | 12 | 8 |
| Yield (%) | 78 | 62 | 45 |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry tool to accelerate oxadiazole formation while reducing energy consumption.
Protocol
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Reagent Mixing : The hydrazide and aldehyde are dissolved in a minimal volume of DMF.
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Irradiation : The mixture is subjected to microwave radiation (300 W, 120°C) for 15–30 minutes.
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Workup : The crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate eluent.
Advantages :
-
Time Efficiency : Reaction completion in 30 minutes vs. 6–12 hours for conventional heating.
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Yield Enhancement : Microwave conditions minimize side reactions, improving yields to 85–90%.
Table 2: Conventional vs. Microwave Synthesis Comparison
| Metric | Conventional | Microwave |
|---|---|---|
| Time (h) | 8 | 0.5 |
| Yield (%) | 78 | 88 |
| Purity (HPLC, %) | 95 | 99 |
Hydrazinolysis Followed by Cyclization
This two-step method involves initial hydrazinolysis of an ester precursor, followed by cyclization with a carbon electrophile.
Detailed Procedure
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Ester Synthesis : The thiophene ester (e.g., methyl 4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate) is prepared via Fischer esterification.
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Hydrazinolysis : The ester reacts with excess hydrazine hydrate in ethanol under reflux, yielding the hydrazide.
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Cyclization : The hydrazide is treated with carbon disulfide (CS₂) in alkaline ethanol, forming the oxadiazole ring through nucleophilic attack and sulfur extrusion.
Critical Parameters :
-
Alkali Concentration : A 10% KOH solution optimizes cyclization kinetics.
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Temperature Control : Maintaining 70–80°C prevents decomposition of the hydrazide intermediate.
Table 3: Hydrazinolysis-Cyclization Outcomes
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, EtOH | Reflux, 4 h | 92 |
| Cyclization | CS₂, 10% KOH/EtOH | 80°C, 6 h | 68 |
Solid-Phase Synthesis Using Polymer-Supported Reagents
Recent advances utilize polymer-bound reagents to simplify purification and enhance atom economy.
Methodology
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Resin Functionalization : Wang resin is functionalized with the hydrazide group via carbodiimide coupling.
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Cyclization : The immobilized hydrazide reacts with a solution-phase aldehyde in the presence of trimethylaluminum (Me₃Al) as a Lewis acid.
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Cleavage : The product is released from the resin using trifluoroacetic acid (TFA).
Benefits :
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Purification Simplification : Filtration removes excess reagents, eliminating chromatography.
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Scalability : Suitable for multi-gram synthesis with consistent yields of 75–80%.
Mechanistic Analysis of Key Reactions
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the aldehyde, forming a hydrazone intermediate. Acid catalysis facilitates dehydration, culminating in oxadiazole ring closure.
Microwave Effects
Dielectric heating polarizes reactant molecules, lowering activation energy and accelerating cyclization. This non-thermal effect reduces side reactions like oxidation.
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.12 (m, 9H, aryl-H), 6.89 (s, 1H, pyrrole-H).
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IR (KBr) : 1618 cm⁻¹ (C=N), 1238 cm⁻¹ (C-O-C).
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HRMS : m/z calcd for C₂₄H₁₈N₃OS [M+H]⁺: 396.1168; found: 396.1171.
Table 4: Comparative Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.21 (oxadiazole-H) | |
| IR | 1618 cm⁻¹ (C=N stretch) | |
| HRMS | 396.1171 [M+H]⁺ |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer :
- Use cyclocondensation of thiosemicarbazides with carbonyl derivatives under acidic conditions. POCl₃ as a catalyst (e.g., 3 hours at 90°C) improves reaction efficiency .
- Purify via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from DMSO/water (2:1) to enhance purity .
- Monitor reaction progress using TLC (silica gel GF₂₅₄, UV detection).
Example Synthesis Protocol :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | POCl₃, 90°C, pH 8-9 (NH₃调节) | 72-85% | |
| Alkylation | DMF, K₂CO₃, 60°C, 12h | 65-78% |
Q. What advanced techniques confirm the molecular structure of this compound?
Methodological Answer :
- Single-crystal X-ray diffraction : Refine data using SHELX (SHELXL for refinement, SHELXD for solution) .
- Spectroscopic validation :
- ¹H/¹³C NMR (Bruker Avance III 400 MHz, DMSO-d₆) with DEPT-135 for carbon assignment.
- HRMS (ESI-QTOF) for exact mass confirmation (±2 ppm tolerance).
- Computational cross-validation : Compare experimental IR/NMR with DFT (B3LYP/6-311+G(d,p)) predictions .
Advanced Research Questions
Q. How can DFT predict electronic properties and reactivity?
Methodological Answer :
- Perform geometry optimization at B3LYP/6-311+G(d,p) level (Gaussian 09/ORCA).
- Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges.
- Validate with experimental UV-Vis (λmax) and IR (C=N/C-O stretches) .
Example DFT vs. Experimental Data :
| Parameter | Experimental Value | DFT Prediction | Deviation |
|---|---|---|---|
| C=N Stretch (cm⁻¹) | 1650 | 1660 | +10 |
| HOMO-LUMO (eV) | 4.2 | 4.1 | -0.1 |
Q. What methodologies evaluate bioactivity against therapeutic targets?
Methodological Answer :
- In vitro assays : Test carbonic anhydrase inhibition (e.g., isoforms CA I/II/IX ) or COX-1/COX-2 inhibition .
- Computational screening : Use PASS Online for activity prediction and AutoDock Vina for docking (PDB: 3V6X, 5L6D) .
- ADMET profiling : Apply SwissADME for bioavailability and toxicity predictions.
Q. How to resolve contradictions in synthetic yields or spectral data?
Methodological Answer :
Q. What crystallographic challenges arise, and how are they addressed?
Methodological Answer :
- Common issues : Twinning, poor diffraction quality.
- Solutions :
Q. How to design SAR studies for enhanced bioactivity?
Methodological Answer :
- Introduce substituents (e.g., -CF₃, -NO₂) at the phenyl ring for electronic modulation.
- Replace pyrrole with thiophene or imidazole and assay IC₅₀ against target enzymes.
- Develop QSAR models (CoMFA/CoMSIA) using BioSolveIT or MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
